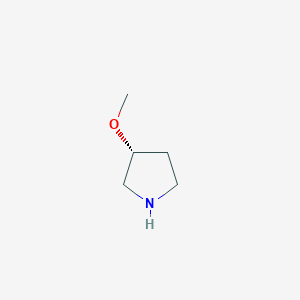

(R)-3-Methoxypyrrolidine

概要

説明

Synthesis Analysis

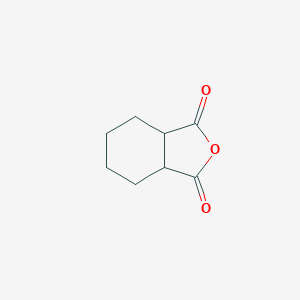

The chemoenzymatic synthesis of (R)-3-Methoxypyrrolidine derivatives, including (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine, has been efficiently carried out through an enantioselective methodology. The synthesis involves lipase-mediated resolution protocols starting from commercially available precursors, showcasing the preparation of azido-hydroxypyrrolidine intermediates followed by ring-closing metathesis (RCM) and S_N2 displacement reactions (Kamal et al., 2006). Another approach involves the synthesis from diallylamine through benzyloxycarbonyl-3-pyrroline obtained by RCM employing Grubbs' catalyst, leading to highly enantiopure intermediates after enzymatic transesterification (Kamal et al., 2004).

Molecular Structure Analysis

Investigations into the molecular structure of pyrrolidine derivatives have been facilitated by X-ray diffraction and density functional theory (DFT) calculations. These analyses confirm non-planar configurations and highlight the significance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing the molecular structure (Yahiaoui et al., 2019).

Chemical Reactions and Properties

(R)-3-Methoxypyrrolidine serves as a versatile intermediate in various chemical reactions, including cycloadditions and synthesis of complex molecules. The compound's reactivity is highlighted in the synthesis of Lycopodium alkaloids and other nitrogen-containing heterocycles, demonstrating its utility in constructing complex molecular architectures with significant stereochemical control (Bisai & Sarpong, 2010).

科学的研究の応用

Synthesis of Lycopodium Alkaloid

(R)-3-Methoxypyrrolidine is used in synthesizing Lycopodium alkaloid lycoposerramine R, a complex natural product (Bisai & Sarpong, 2010).

Therapeutic Applications for Pancreatitis

The compound has been identified as effective in reducing pancreatic enzyme activity and inflammation in experimental pancreatitis models, suggesting potential therapeutic applications (Ogawa et al., 2005).

Platelet Aggregation Inhibition

It's also found to inhibit platelet aggregation induced by serotonin, indicating potential therapeutic applications for treating platelet disorders (Ogawa et al., 2002).

Synthesis of Quinolone Antitumor Compound

The compound is a key intermediate in the chemoenzymatic enantioselective synthesis of an antitumor compound AG-7352 (Kamal et al., 2004).

Versatile Chiral Auxiliaries

It serves as a versatile chiral auxiliary compound for various reactions (Enders, Fey, & Kipphardt, 2003).

Enantiopure Production for Pharmaceuticals

The optimized resolution process using related compounds can produce enantiopure 3-aminopyrrolidine, which is significant for chiral pharmaceuticals (Sakurai, Yuzawa, & Sakai, 2008).

Antibacterial Drug Development

A derivative of (R)-3-Methoxypyrrolidine shows high in vivo antibacterial activity and no cytotoxicity, making it a promising candidate for antibacterial drugs (Okada et al., 1993).

Synthesis of Pumiliotoxin 251D

The compound is used in the vinylogous Mannich reaction for the synthesis of pumiliotoxin 251D, a toxin with research interest (Martin & Bur, 1999).

Antifungal Activity

Pterolactam-inspired amide Mannich bases derived from (R)-3-Methoxypyrrolidine exhibit promising antifungal activity (Dascălu et al., 2020).

Synthesis of Functionalized 3-Aminopyrrolidines

It's used in synthesizing functionalized 3-aminopyrrolidines and piperidines, relevant in pharmaceuticals and nutraceuticals (Matos, Afonso, & Batey, 2001).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve considering how to handle and dispose of the compound safely.

将来の方向性

This would involve considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

For a specific compound like “®-3-Methoxypyrrolidine”, you would need to consult the primary literature or databases of chemical information. Please note that not all compounds will have information available in all of these categories. If you have access to a university library, they may be able to help you access the necessary resources. Alternatively, you could consider reaching out to a chemist or chemical information specialist for assistance.

特性

IUPAC Name |

(3R)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568009 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methoxypyrrolidine | |

CAS RN |

120099-60-7 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

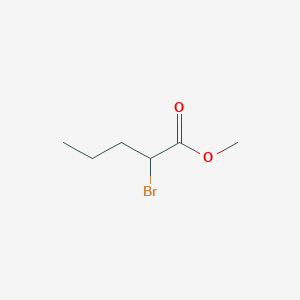

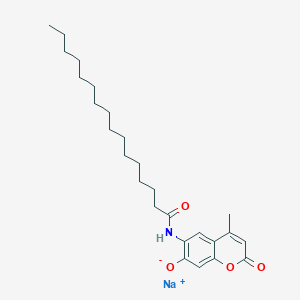

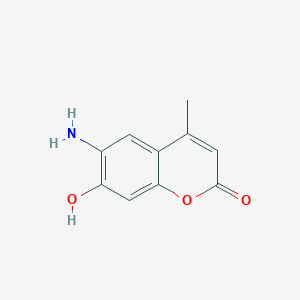

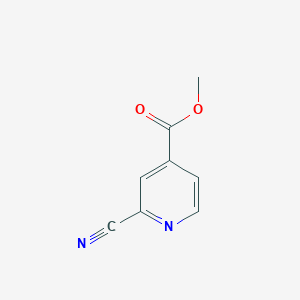

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)